molecular formula C18H10O7 B1243781 Topopyrone D

Topopyrone D

Cat. No. B1243781
M. Wt: 338.3 g/mol
InChI Key: WKOUXLOBNJWENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topopyrone D is a naphthochromene that is 4H-naphtho[2,3-g]chromene-4,6,11-trione substituted by hydroxy groups at positions 5, 7 and 9 and a methyl group at position 2. It is isolated from fungal strains Phoma and Penicillium and acts as an inhibitor of the enzyme topoisomerase I. It has a role as an antimicrobial agent, an antineoplastic agent, an antiviral agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a Penicillium metabolite. It is a naphthochromene, a member of phenols and a member of p-quinones.

Scientific Research Applications

Topopyrone D as a Dual DNA Topoisomerase Poison

Topopyrone D, along with other topopyrones (A-C), has been identified as a poison for human DNA topoisomerases I and II. This dual interaction with more than one DNA topoisomerase is rare and significant for the understanding of its biochemical characteristics. These findings provide critical insights into the molecular action of topopyrone D in cellular processes related to DNA topology and replication (Khan, Elban, & Hecht, 2008).

Interaction with Double Helix DNA

Research involving a water-soluble derivative of topopyrones showed that topopyrone can intercalate into the CG base pairs of DNA. This interaction is characterized by a fast chemical exchange at room temperature and a notable tendency for self-association. This finding suggests a complex mechanism of interaction between topopyrone D and DNA, potentially important in understanding its biological activities (Scaglioni et al., 2009).

Synthesis and Biological Activities

Several studies have been conducted on the synthesis and biological activities of topopyrone derivatives. These studies focus on understanding how topopyrones stabilize DNA-topoisomerases complexes. Findings from such studies are crucial in developing new topopyrone analogues with enhanced biological activities and potential therapeutic applications (Zaleski et al., 2012).

Structural Elucidation and Total Synthesis

The structures of topopyrones, including topopyrone D, have been elucidated through spectral analysis. These compounds are identified as an anthraquinone type containing a fused 1,4-pyrone moiety. The total synthesis of topopyrone C has been achieved, providing insights into the chemical structure and synthesis pathways of topopyrones, which are critical for further exploration of their applications (Ishiyama et al., 2000).

Radical Scavenging Properties

A study on topopyrone C derivatives, which are structurally related to topopyrone D, indicated strong scavenging effects on DPPH and NO radicals. This finding suggests that topopyrones may possess antioxidant properties, which could be relevant for their potential applications in various biological contexts (Aziz et al., 2016).

properties

Product Name

Topopyrone D

Molecular Formula

C18H10O7

Molecular Weight

338.3 g/mol

IUPAC Name

5,7,9-trihydroxy-2-methylnaphtho[2,3-g]chromene-4,6,11-trione

InChI

InChI=1S/C18H10O7/c1-6-2-10(20)15-12(25-6)5-9-14(18(15)24)17(23)13-8(16(9)22)3-7(19)4-11(13)21/h2-5,19,21,24H,1H3

InChI Key

WKOUXLOBNJWENY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O

synonyms

topopyrone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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